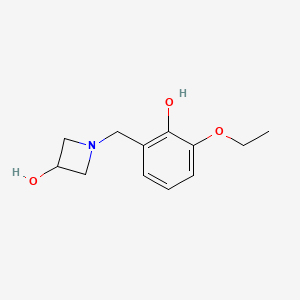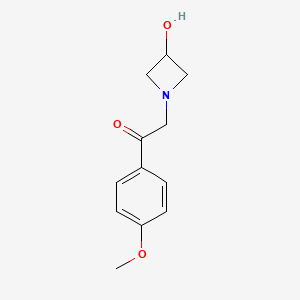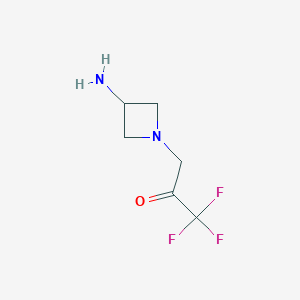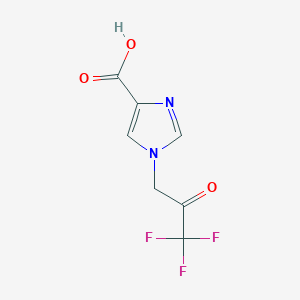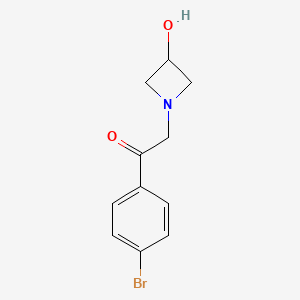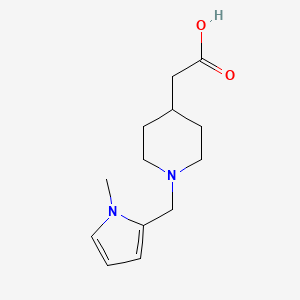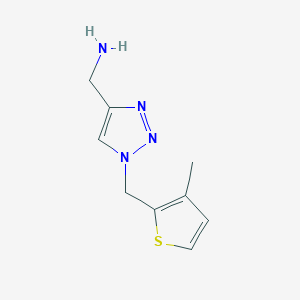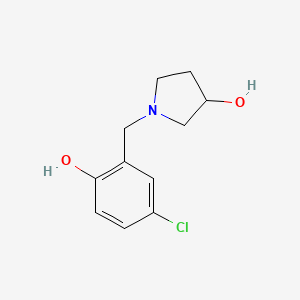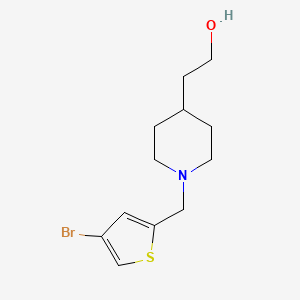
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
The compound “2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol” is a complex organic molecule. It contains a bromothiophene group, a piperidine ring, and an ethanol group . The bromothiophene group is a heterocyclic compound containing a five-membered ring with one sulfur atom, one bromine atom, and three carbon atoms . The piperidine ring is a common structural motif found in many pharmaceuticals and agrochemicals . The ethanol group consists of a hydroxyl (-OH) group attached to an ethyl group.
Molecular Structure Analysis
The molecular structure of this compound can be determined through various spectroscopic techniques. High-resolution mass spectrometry (HRMS) can provide information about the molecular weight of the compound . Infrared (IR) spectroscopy can provide information about the functional groups present in the compound . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure of the compound, including the connectivity of the atoms and the configuration of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include substitution reactions, addition reactions, and cyclization reactions . The bromine atom in the bromothiophene group could potentially be replaced by other groups through a substitution reaction . The ethanol group could potentially react with other compounds through a nucleophilic substitution or addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromothiophene group, the piperidine ring, and the ethanol group could potentially influence its polarity, solubility, and reactivity . The exact properties could be determined through experimental analysis .Mécanisme D'action
Propriétés
IUPAC Name |
2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNOS/c13-11-7-12(16-9-11)8-14-4-1-10(2-5-14)3-6-15/h7,9-10,15H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYJVQVOMRJJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






